molecular formula C25H21NO3S B4848459 (4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B4848459
M. Wt: 415.5 g/mol
InChI Key: HXLVGUKDHAKWBQ-OQKWZONESA-N
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Description

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide can facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its oxazole ring and phenylsulfanyl group provide distinct reactivity patterns that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-18-12-13-23(28-14-15-30-21-10-6-3-7-11-21)20(16-18)17-22-25(27)29-24(26-22)19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVGUKDHAKWBQ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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